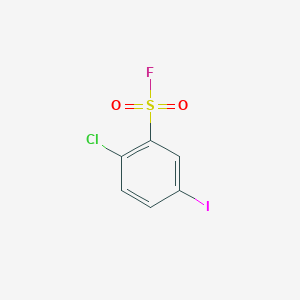

2-Chloro-5-iodobenzenesulfonyl fluoride

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-iodobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOATUJOXBVESKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Chloro-5-iodobenzenesulfonyl fluoride can be achieved through several methods. One common synthetic route involves the reaction of 2-Chloro-5-iodobenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Chloro-5-iodobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a halide source.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-iodobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Biology: It is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-iodobenzenesulfonyl fluoride involves its ability to act as an electrophile in chemical reactions. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 2-chloro-5-iodobenzenesulfonyl fluoride with analogs from the provided evidence:

Key Observations:

- Sulfonyl Fluorides vs. Sulfonyl Chlorides : Sulfonyl fluorides (e.g., target compound, ) exhibit greater hydrolytic stability compared to sulfonyl chlorides (e.g., ), which are more reactive but prone to hydrolysis.

- Aromatic vs.

- Substituent Effects : The iodine substituent in the target compound offers distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine or fluorine in analogs .

This compound

- SuFEx Chemistry: The sulfonyl fluoride group enables rapid coupling with nucleophiles (e.g., amines, phenols) to form sulfonamides or sulfonate esters .

- Iodine as a Leaving Group : The iodine atom facilitates transition-metal-catalyzed coupling reactions (e.g., Ullmann, Heck), which are less feasible with chlorine or fluorine analogs .

Comparative Analysis:

5-Chloro-2-thiophenesulfonyl Fluoride :

- Applications: Used in polymer chemistry and agrochemical synthesis.

- Reactivity: The thiophene ring enhances electron delocalization, favoring electrophilic substitution.

2-Chloro-5-formylbenzenesulfonyl Chloride :

- Applications: Intermediate in synthesizing sulfonamide drugs.

- Reactivity: The formyl group (-CHO) enables condensation reactions (e.g., with hydrazines), while the sulfonyl chloride undergoes nucleophilic substitution.

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl Chloride :

- Applications: High electrophilicity suits it for multi-step syntheses (e.g., peptide coupling).

- Reactivity: Dual reactive sites (benzoyl chloride and chlorosulfonyl) allow sequential functionalization.

Biologische Aktivität

2-Chloro-5-iodobenzenesulfonyl fluoride (CAS No. 2137837-94-4) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl fluoride functional group attached to a chlorinated and iodinated benzene ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules such as proteins and enzymes. The sulfonyl fluoride moiety is known for its ability to form covalent bonds with nucleophiles, leading to inhibition of enzyme activity.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, including those related to inflammation and cellular signaling.

- Antimicrobial Activity : There is evidence suggesting that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful against certain pathogens.

Antimicrobial Studies

Research has indicated that related benzenesulfonate derivatives show significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.39 to 6.25 mg/L, indicating their potential as antibacterial agents .

| Compound Type | MIC (mg/L) | Target Organism |

|---|---|---|

| Benzenesulfonate Derivatives | 0.39–3.12 | Methicillin-sensitive S. aureus |

| Benzenesulfonate Derivatives | 6.25 | E. faecalis |

Cytotoxicity Assessment

In studies assessing cytotoxicity, some benzenesulfonate derivatives exhibited IC50 values greater than 12.3 mg/L against normal human lung fibroblasts (MRC-5). This suggests a favorable therapeutic index for these compounds, allowing for effective antimicrobial action with reduced toxicity to human cells .

Case Studies

- Antibacterial Efficacy : A study focused on the synthesis of structurally modified benzenesulfonates demonstrated that introducing halogens at specific positions on the benzene ring improved antibacterial efficacy against resistant strains of bacteria .

- Enzyme Inhibition : Research exploring the inhibition of bacterial enolase by fluorinated compounds indicated that fluorine-containing sulfonates could significantly reduce glucose transport in bacterial cells, highlighting a potential mechanism for their antibacterial action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-5-iodobenzenesulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzenesulfonyl derivatives typically involves halogenation and sulfonation steps. For example, thionyl chloride (SOCl₂) is often used to convert sulfonic acids to sulfonyl chlorides under reflux conditions . Adapting this to iodinated analogs requires precise stoichiometric control of iodine sources (e.g., NIS or I₂) and temperature modulation to avoid over-iodination. Solvent selection (e.g., benzene or N-methylacetamide) impacts reaction kinetics and purity . Post-synthesis, fluorination can be achieved using agents like KF or TBAF, but side reactions (e.g., hydrolysis) must be monitored via TLC or HPLC.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization should combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm aromatic substitution patterns (chloro and iodo groups induce distinct deshielding effects).

- FT-IR : Identify S=O stretching vibrations (~1350 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

- X-ray crystallography : Resolve spatial arrangement of substituents, critical for studying steric effects in downstream reactions.

- Elemental analysis : Validate stoichiometry (C:Cl:I:S:F ratios) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for sulfonyl halides:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks; sulfonyl fluorides release toxic gases (e.g., HF) upon hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate, followed by absorption in inert materials .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and iodo substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of -I and -Cl groups activates the sulfonyl fluoride toward nucleophilic attack (e.g., by amines or alcohols). Steric hindrance at the 5-position (iodo) may reduce accessibility, favoring para-substitution. Computational modeling (DFT or MD simulations) can map electrostatic potential surfaces to predict reactive sites . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended.

Q. What strategies resolve contradictions in reported stability data for sulfonyl fluorides under aqueous conditions?

- Methodological Answer : Discrepancies in hydrolytic stability often stem from pH variability or trace catalysts. For reproducibility:

- Controlled pH studies : Perform stability assays in buffered solutions (pH 2–12) at 25°C.

- Catalyst screening : Test for metal ions (e.g., Fe³⁺, Cu²⁺) that accelerate degradation.

- Analytical consistency : Use standardized HPLC protocols with UV detection (λ = 254 nm) to quantify degradation products .

Q. How can researchers design experiments to assess the compatibility of this compound with bioorthogonal chemistry applications?

- Methodological Answer :

- Click chemistry compatibility : Test reactions with azides or terminal alkynes under Cu(I)-catalyzed or strain-promoted conditions. Monitor fluorophore conjugation efficiency via fluorescence spectroscopy.

- In vitro stability : Incubate the compound in biological buffers (PBS, serum) and analyze stability via LC-MS.

- Toxicity profiling : Use cell viability assays (e.g., MTT) in HEK293 or HeLa cells to establish biocompatibility thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.